molecular formula C30H25Cl2NO12 B13393539 CM-Dcf-nag

CM-Dcf-nag

Cat. No.: B13393539
M. Wt: 662.4 g/mol
InChI Key: JWUKZGNCJZUOTH-ZMBIFBNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CM-Dcf-nag, also known as 5-(and-6)-chloromethyl-2’,7’-dichlorodihydrofluorescein diacetate, is a chloromethyl derivative of 2’,7’-dichlorodihydrofluorescein diacetate. This compound is widely used as an indicator for reactive oxygen species (ROS) in cells. It is particularly useful in studies involving oxidative stress, as it can passively diffuse into cells and react with intracellular thiols to form a fluorescent adduct .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CM-Dcf-nag involves the chloromethylation of 2’,7’-dichlorodihydrofluorescein diacetate. The reaction typically requires the use of chloromethyl methyl ether (CMME) and a strong acid catalyst such as hydrochloric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

CM-Dcf-nag primarily undergoes oxidation reactions. Upon entering the cell, it is cleaved by intracellular esterases, and its thiol-reactive chloromethyl group reacts with intracellular glutathione and other thiols. This reaction results in the formation of a fluorescent adduct, which is trapped inside the cell .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include intracellular esterases and thiols such as glutathione. The reactions typically occur under physiological conditions within the cell .

Major Products

The major product formed from the reaction of this compound with intracellular thiols is a fluorescent adduct. This adduct is used as an indicator of oxidative stress within the cell .

Scientific Research Applications

CM-Dcf-nag is extensively used in scientific research due to its ability to indicate the presence of reactive oxygen species. Some of its applications include:

Mechanism of Action

CM-Dcf-nag passively diffuses into cells, where its acetate groups are cleaved by intracellular esterases. The thiol-reactive chloromethyl group then reacts with intracellular glutathione and other thiols. Subsequent oxidation yields a fluorescent adduct that is trapped inside the cell, facilitating long-term studies of oxidative stress .

Comparison with Similar Compounds

CM-Dcf-nag is similar to other ROS indicators such as 2’,7’-dichlorodihydrofluorescein diacetate (H2DCFDA) and its chloromethyl derivative (CM-H2DCFDA). this compound exhibits better retention in live cells compared to H2DCFDA, making it more suitable for long-term studies .

List of Similar Compounds

Properties

Molecular Formula

C30H25Cl2NO12

Molecular Weight

662.4 g/mol

IUPAC Name

2-[6'-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxyacetic acid

InChI

InChI=1S/C30H25Cl2NO12/c1-12(35)33-25-27(39)26(38)23(10-34)44-29(25)43-22-9-20-16(7-18(22)32)30(14-5-3-2-4-13(14)28(40)45-30)15-6-17(31)21(8-19(15)42-20)41-11-24(36)37/h2-9,23,25-27,29,34,38-39H,10-11H2,1H3,(H,33,35)(H,36,37)/t23-,25-,26-,27-,29-,30?/m1/s1

InChI Key

JWUKZGNCJZUOTH-ZMBIFBNXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C(=C2)OC4=CC(=C(C=C4C35C6=CC=CC=C6C(=O)O5)Cl)OCC(=O)O)Cl)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C(=C2)OC4=CC(=C(C=C4C35C6=CC=CC=C6C(=O)O5)Cl)OCC(=O)O)Cl)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.